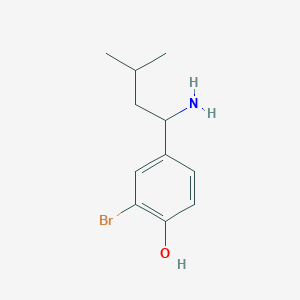

4-(1-Amino-3-methylbutyl)-2-bromophenol

Description

4-(1-Amino-3-methylbutyl)-2-bromophenol (CAS: 1934533-95-5) is a brominated phenolic compound with a branched alkylamine substituent. Its molecular formula is C₁₁H₁₆BrNO, and it has a molecular weight of 258.15 g/mol . The compound features a bromine atom at the 2-position of the phenol ring and a 1-amino-3-methylbutyl group at the 4-position. Limited data are available on its physical properties (e.g., boiling point, solubility) and toxicity, as evidenced by incomplete safety documentation .

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

4-(1-amino-3-methylbutyl)-2-bromophenol |

InChI |

InChI=1S/C11H16BrNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3 |

InChI Key |

SYGYRURENLRCRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)O)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylbutyl)-2-bromophenol typically involves the bromination of a phenol derivative followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where a phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho or para position. Subsequently, the amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 4-(1-Amino-3-methylbutyl)-2-bromophenol may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-methylbutyl)-2-bromophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity

Recent studies have highlighted the potential of bromophenol derivatives, including 4-(1-Amino-3-methylbutyl)-2-bromophenol, as new antitubercular agents. Research indicates that modifications to the bromophenol structure can enhance biological activity against Mycobacterium tuberculosis (Mtb). The compound's structural characteristics allow for the inhibition of Mtb growth in vitro, suggesting its utility in developing treatments for tuberculosis .

Pharmaceutical Intermediates

The synthesis of 4-(1-Amino-3-methylbutyl)-2-bromophenol can serve as an intermediate in the production of various pharmaceuticals. It is crucial in the development of compounds targeting specific receptors, such as the 5-HT6 receptor, which is implicated in neurological disorders . The ability to modify its structure further enhances its applicability in drug design.

Cosmetic Formulations

Skin Care Products

In cosmetic formulations, 4-(1-Amino-3-methylbutyl)-2-bromophenol can be utilized for its beneficial properties on skin health. Its incorporation into topical products has been explored due to its potential as a skin-conditioning agent. Studies suggest that compounds with similar structures can enhance skin hydration and improve overall skin texture .

Formulation Stability

The compound's stability and reactivity make it an ideal candidate for use in formulations requiring robust performance under varying conditions. Its role as a rheology modifier can help maintain the desired consistency and application properties of cosmetic products, ensuring that they meet consumer expectations for efficacy and sensory experience .

Summary of Applications

Case Studies

-

Antitubercular Derivative Development

A study focused on synthesizing various meta-amido bromophenols demonstrated that certain structural modifications could significantly increase their antitubercular activity compared to parent compounds. The research involved systematic alterations to the bromophenol moiety, leading to promising candidates for further development against tuberculosis . -

Cosmetic Efficacy Testing

Research evaluating the efficacy of formulations containing 4-(1-Amino-3-methylbutyl)-2-bromophenol showed improved skin hydration levels when applied topically. The study employed rigorous testing methods including patch tests and bioavailability assessments to confirm the compound's effectiveness in enhancing skin properties .

Mechanism of Action

The mechanism by which 4-(1-Amino-3-methylbutyl)-2-bromophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol (CAS: 2090680-99-0)

Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol Key Differences:

- Substituents: The 3,5-dimethylphenol derivative lacks the bromine atom but includes methyl groups at the 3- and 5-positions of the aromatic ring.

- Toxicity: Classified under OSHA HCS as acute toxicity (Category 4) for oral, dermal, and inhalation exposure.

- Stability: Generates hazardous decomposition products (e.g., CO, CO₂, NOₓ) under combustion or thermal stress .

4-(1-Aminoethyl)-2-bromophenol hydrochloride (CAS: 3026677-49-3)

Molecular Formula: C₈H₁₁BrClNO Molecular Weight: 252.54 g/mol Key Differences:

- Substituents: Features a shorter aminoethyl chain and a hydrochloride salt, introducing a chlorine atom.

- Hazards : Labeled with Warning (GHS signal word) due to acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Precautionary measures include avoiding inhalation and using protective equipment .

- Storage : Requires storage under inert atmosphere at room temperature, unlike the parent compound .

Structural and Functional Comparison Table

Research Findings and Implications

Stability and Reactivity

- The dimethylphenol variant’s instability under heat highlights the role of substituents in decomposition pathways, whereas the brominated compound’s stability remains uncharacterized .

Biological Activity

4-(1-Amino-3-methylbutyl)-2-bromophenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Understanding its mechanisms of action, therapeutic potentials, and safety profiles is crucial for its application in pharmacology. This article synthesizes current research findings on the biological activity of this compound, focusing on its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of 4-(1-Amino-3-methylbutyl)-2-bromophenol can be represented as follows:

- Chemical Formula : C₁₁H₁₄BrN₃O

- Molecular Weight : 284.15 g/mol

This compound features a bromophenol moiety, which is often associated with various bioactive properties, including antibacterial and anti-inflammatory effects.

1. Antioxidant Activity

Research indicates that 4-(1-Amino-3-methylbutyl)-2-bromophenol exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.

- Study Findings : In vitro assays demonstrated that the compound effectively scavenged free radicals, showing an IC50 value comparable to established antioxidants like quercetin and ascorbic acid .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains.

- Efficacy Against Bacteria : In studies, it displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for many conventional antibiotics .

3. Enzyme Inhibition

4-(1-Amino-3-methylbutyl)-2-bromophenol has shown promise as an enzyme inhibitor, particularly in relation to cholinesterase enzymes.

- Cholinesterase Inhibition : The compound demonstrated moderate inhibition of acetylcholinesterase (AChE) with an IC50 value reported at approximately 115.63 µg/mL. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is beneficial .

4. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines.

- Cytotoxic Effects : In MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 18.76 µg/mL. This suggests that it may induce apoptosis in cancer cells while sparing healthy cells .

Case Studies

Several case studies have explored the biological implications of 4-(1-Amino-3-methylbutyl)-2-bromophenol:

- Case Study 1 : A study investigated its effects on neuroblastoma cell lines, revealing that the compound induced cell cycle arrest and apoptosis through caspase activation pathways. These findings highlight its potential as a therapeutic agent in cancer treatment .

- Case Study 2 : Another research focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit COX-2 expression in primary microglial cells. This inhibition is crucial for reducing inflammation-related damage in neurological disorders .

Data Summary

| Biological Activity | IC50 Value | Target Organism/Enzyme |

|---|---|---|

| Antioxidant Activity | Varies (low) | Free radicals |

| Antimicrobial Activity | MIC < 10 µg/mL | Staphylococcus aureus, E. coli |

| AChE Inhibition | 115.63 µg/mL | Acetylcholinesterase |

| Cytotoxicity | 18.76 µg/mL | MCF-7 (breast cancer) |

Q & A

Q. Optimization Strategies :

- Use catalysts like Pd for cross-coupling reactions to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation.

- Adjust pH during amination to avoid side reactions (e.g., over-alkylation).

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, 40°C | 65–70 | |

| Amination | 3-methylbutylamine, DMF, 70°C | 50–55 |

Which spectroscopic techniques are most effective for characterizing the structure of 4-(1-Amino-3-methylbutyl)-2-bromophenol?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the aromatic ring (δ 6.8–7.2 ppm) and the amine/alkyl chain (δ 1.0–2.5 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Assigns carbons adjacent to bromine (δ 110–120 ppm) and the branched alkyl group (δ 20–40 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 272.08) and fragmentation patterns .

- IR Spectroscopy : Detects O-H (3200–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. Challenges :

- Overlapping signals in crowded regions (e.g., alkyl chains) require 2D NMR (COSY, HSQC) for resolution .

- Bromine’s quadrupole moment broadens NMR peaks; deuterated solvents (CDCl₃) improve clarity.

Advanced Research Questions

How can computational modeling predict the reactivity or biological interactions of 4-(1-Amino-3-methylbutyl)-2-bromophenol?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculates electronic properties (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Optimize geometries using B3LYP/6-31G* basis sets .

- Simulate bromine’s inductive effect on phenol’s acidity (pKa prediction) .

- Molecular Docking :

- Screen against protein targets (e.g., enzymes) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) .

- Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. Validation :

- Correlate computational reactivity indices with experimental kinetic data (e.g., Hammett plots) .

- Use crystallographic data (if available) to refine docking models.

What strategies resolve contradictions between theoretical predictions and experimental data in biological activity studies?

Methodological Answer:

- Hypothesis Testing :

- Re-examine assumptions in computational models (e.g., solvent effects, protonation states) .

- Conduct control experiments (e.g., isotopic labeling) to confirm reaction mechanisms .

- Data Triangulation :

- Combine multiple techniques (e.g., SPR for binding affinity, fluorescence quenching for conformational changes) to cross-validate results .

- Use statistical tools (e.g., ANOVA, Bayesian inference) to assess significance of discrepancies .

Case Study :

If DFT predicts high enzyme affinity but assays show low inhibition:

Verify compound purity (HPLC, elemental analysis) .

Test under varied conditions (pH, temperature).

Explore off-target interactions via proteome-wide screening.

Methodological Frameworks for Experimental Design

How to design a robust study to investigate the compound’s antimicrobial activity?

Methodological Answer:

- In Vitro Assays :

- MIC/MBC Tests : Use broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria. Include positive (ciprofloxacin) and negative controls .

- Time-Kill Curves : Monitor bacterial viability over 24h to distinguish bacteriostatic vs. bactericidal effects .

- Mechanistic Studies :

- Membrane Permeability : Employ fluorescent dyes (propidium iodide) to assess cell wall disruption.

- Enzyme Inhibition : Target-specific assays (e.g., β-lactamase inhibition) with kinetic analysis .

Q. Table 2: Example Activity Data

| Strain | MIC (μg/mL) | Mechanism | Reference |

|---|---|---|---|

| S. aureus | 8.2 | Membrane disruption | |

| E. coli | 32.5 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.